molecular formula C18H27N3O2 B5907261 3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole

3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole

Cat. No.: B5907261
M. Wt: 317.4 g/mol
InChI Key: OCQAOEQAJPYWHF-UHFFFAOYSA-N
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Description

3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action and biochemical and physiological effects, which have shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole involves the inhibition of this compound. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell differentiation. The inhibition of this compound by this compound leads to the activation of various signaling pathways that are involved in the treatment of diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research fields. The compound has been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. The compound has also been shown to improve cognitive function and reduce inflammation in various animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole in lab experiments include its ability to inhibit this compound, which is a key enzyme involved in various cellular processes. The compound has also been shown to have potential therapeutic applications in various scientific research fields. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions of research on 3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole include the development of more potent and selective inhibitors of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. Further studies are also needed to determine the safety and efficacy of the compound in humans. The compound could also be used in combination with other therapeutic agents for the treatment of various diseases. Finally, the compound could be used as a tool to study the role of this compound in various cellular processes.

Synthesis Methods

The synthesis of 3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole has been reported in the literature. The synthesis involves the reaction of 1-methyl-1H-indole with 4-(2,2-dimethoxyethyl)piperazine in the presence of a catalyst and solvent. The reaction mixture is then purified to obtain the final product.

Scientific Research Applications

3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole has been extensively studied for its potential therapeutic applications in various scientific research fields. The compound has been shown to inhibit glycogen synthase kinase-3 (this compound), which is a key enzyme involved in various cellular processes. The inhibition of this compound has been linked to the treatment of several diseases such as Alzheimer's disease, bipolar disorder, and diabetes.

Properties

IUPAC Name

3-[[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-19-12-15(16-6-4-5-7-17(16)19)13-20-8-10-21(11-9-20)14-18(22-2)23-3/h4-7,12,18H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQAOEQAJPYWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN3CCN(CC3)CC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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